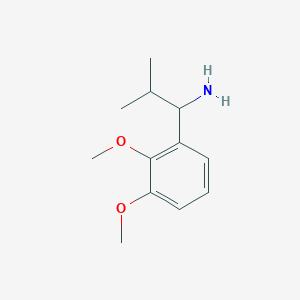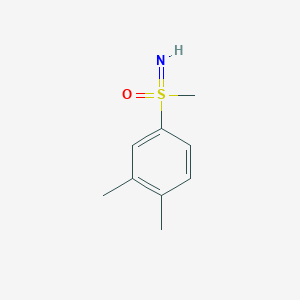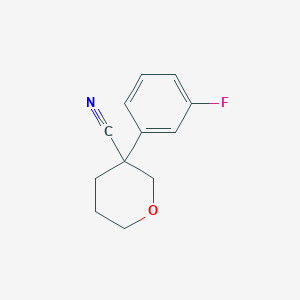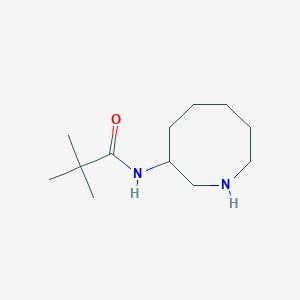![molecular formula C13H20ClNOS B13219239 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13219239.png)
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H20ClNOS. It is primarily used for research purposes and has applications in various scientific fields. The compound is characterized by the presence of a methoxyphenyl group attached to a cyclohexanamine structure, with a sulfanyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 2-methoxybenzenethiol with cyclohexanone to form an intermediate, which is then reacted with ammonia or an amine to produce the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the cyclohexanamine structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified cyclohexanamine derivatives.
Substitution: Various substituted phenylcyclohexanamine derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and the sulfanyl linkage play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride
- 4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride
Uniqueness
4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride is unique due to its specific methoxyphenyl and sulfanyl groups, which confer distinct chemical properties and biological activities compared to similar compounds. The presence of the methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for research.
Propiedades
Fórmula molecular |
C13H20ClNOS |
|---|---|
Peso molecular |
273.82 g/mol |
Nombre IUPAC |
4-(2-methoxyphenyl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c1-15-12-4-2-3-5-13(12)16-11-8-6-10(14)7-9-11;/h2-5,10-11H,6-9,14H2,1H3;1H |
Clave InChI |
SHCRDHJSYCOPHO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1SC2CCC(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-Fluorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13219162.png)

![{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-5-yl}methanol](/img/structure/B13219185.png)


![4-[(2-Bromothiophen-3-yl)methyl]-1H-imidazole](/img/structure/B13219196.png)


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)




